molecular formula C7H4F2N2 B12085982 3-Amino-2,5-difluorobenzonitrile

3-Amino-2,5-difluorobenzonitrile

Cat. No.: B12085982
M. Wt: 154.12 g/mol
InChI Key: RVKHXRMNEQOOGG-UHFFFAOYSA-N
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Description

3-Amino-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-difluorobenzonitrile typically involves the introduction of amino and difluoro groups onto a benzonitrile core. One common method involves the reaction of 2,5-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors and advanced purification techniques to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Amino-2,5-difluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 3-Amino-2,6-difluorobenzonitrile
  • 4-Chloro-3,5-difluorobenzonitrile

Comparison: 3-Amino-2,5-difluorobenzonitrile is unique due to the specific positioning of its amino and difluoro groups, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3-amino-2,5-difluorobenzonitrile

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2

InChI Key

RVKHXRMNEQOOGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)N)F

Origin of Product

United States

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